molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

6-(Bromomethyl)nicotinonitrile

Cat. No.: B057889
CAS No.: 158626-15-4
M. Wt: 197.03 g/mol
InChI Key: QWCGOMIAXFNYIV-UHFFFAOYSA-N
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Description

6-(Bromomethyl)nicotinonitrile is a high-value, bifunctional chemical building block designed for advanced research applications, particularly in medicinal chemistry and chemical biology. Its structure incorporates a reactive bromomethyl group and an electron-deficient nitrile-substituted pyridine ring, making it a versatile intermediate for the synthesis of complex molecules. The bromomethyl moiety serves as a potent alkylating agent, enabling efficient functionalization of nucleophiles such as amines, thiols, and alcohols to create novel linkers and side chains. Concurrently, the nitrile group on the 3-pyridyl position acts as a key pharmacophore and can be further derivatized into amidines, amides, or tetrazoles, or serve as a hydrogen bond acceptor to modulate physicochemical properties and target binding affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)pyridine-3-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGOMIAXFNYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620240
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158626-15-4
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
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Record name 6-(bromomethyl)pyridine-3-carbonitrile
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Foundational & Exploratory

6-(Bromomethyl)nicotinonitrile CAS 158626-15-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(Bromomethyl)nicotinonitrile (CAS 158626-15-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, identified by CAS Number 158626-15-4, is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Structurally, it features a pyridine ring substituted with a nitrile group at the 3-position and a reactive bromomethyl group at the 6-position. This unique arrangement of a nucleophilic nitrogen atom, an electron-withdrawing cyano group, and an electrophilic bromomethyl handle makes it a highly versatile building block for the synthesis of complex molecular architectures.[1] Its utility is particularly pronounced in the field of drug discovery, where pyridine and nitrile moieties are established pharmacophores found in numerous therapeutic agents.[2][3] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, grounded in established chemical principles and safety protocols.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is typically supplied as a solid, and its properties dictate the necessary storage and handling conditions for maintaining its integrity.[4]

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 158626-15-4[4][5]
Molecular Formula C₇H₅BrN₂[4][6][7]
Molecular Weight 197.03 g/mol [4][6]
Physical Form Solid[1][4]
Boiling Point 286.5 °C at 760 mmHg[5]
Density 1.61 g/cm³[5]
Solubility Moderately soluble in polar organic solvents[1]
Storage 2-8°C, inert atmosphere, keep in dark place[7]
Spectroscopic Analysis

While specific spectral data requires experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features. Such analysis is critical for reaction monitoring and final product confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be distinct. The most downfield signals will correspond to the aromatic protons on the pyridine ring, typically appearing between 7.5 and 9.0 ppm. The methylene protons of the bromomethyl group (-CH₂Br) will present as a characteristic singlet, significantly downfield (expected around 4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The nitrile carbon (-C≡N) will appear in the 115-120 ppm range. The aromatic carbons of the pyridine ring will be found between approximately 120 and 155 ppm. The methylene carbon of the -CH₂Br group will be the most upfield, likely in the 30-35 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. C-H stretching from the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretch of the methylene group will be just below 3000 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically between 500-600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).

Section 2: Synthesis and Reactivity

The synthetic utility of this compound stems from its straightforward preparation and its predictable, high-yielding reactivity.

Recommended Synthesis Protocol

The most common and efficient synthesis involves the free-radical bromination of the corresponding methyl-substituted precursor, 6-methyl-3-cyanopyridine (also known as 5-cyano-2-picoline).[8] This reaction leverages well-understood principles of radical chemistry.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic and allylic positions because it can maintain a low, constant concentration of elemental bromine (Br₂) throughout the reaction. This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted aromatic ring bromination.

  • Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism. A thermal initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to generate the initial radical species that abstracts a hydrogen from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with bromine to form the desired product.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-3-cyanopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80°C, depending on the solvent) and monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the consumption of the dense NBS and the formation of succinimide, which floats.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide by-product.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products & By-products cluster_purification Purification start_material 6-Methyl-3-cyanopyridine reaction Reflux in Solvent (e.g., CCl4) start_material->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction initiator AIBN / BPO (Initiator) initiator->reaction product This compound reaction->product byproduct Succinimide reaction->byproduct filtration Filtration product->filtration byproduct->filtration workup Aqueous Work-up filtration->workup chromatography Column Chromatography workup->chromatography ReactivityDiagram cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Substituted Products core This compound product_n (5-cyanopyridin-2-yl)methyl-NR₂ core->product_n product_o (5-cyanopyridin-2-yl)methyl-OR core->product_o product_s (5-cyanopyridin-2-yl)methyl-SR core->product_s product_c (5-cyanopyridin-2-yl)methyl-CR₃ core->product_c amine Amine (R₂NH) amine->core Sₙ2 alcohol Alcohol (ROH) alcohol->core Sₙ2 thiol Thiol (RSH) thiol->core Sₙ2 carbanion Carbanion (R₃C⁻) carbanion->core Sₙ2

Caption: Core reactivity via nucleophilic substitution (Sₙ2).

Section 3: Applications in Research and Drug Discovery

The true value of this compound lies in its role as a key intermediate for creating molecules with specific biological functions. [9]Both the pyridine ring and the nitrile group are privileged structures in medicinal chemistry.

  • The Nitrile Pharmacophore: The nitrile group is a bioisostere for various functional groups. It is metabolically stable and can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or modulate the electronics of an aromatic system. [2][3]Its inclusion can improve target affinity and pharmacokinetic properties. Over 30 FDA-approved drugs contain a nitrile moiety. [3]* The Pyridine Scaffold: Pyridine rings are ubiquitous in pharmaceuticals. The ring nitrogen can act as a hydrogen bond acceptor and improve the aqueous solubility of a compound, a desirable trait for drug candidates.

  • Synthetic Applications: In drug discovery programs, this building block can be used to:

    • Introduce a Linker: The bromomethyl group serves as a point of attachment to connect the cyanopyridine headgroup to another pharmacophore, enabling the exploration of structure-activity relationships (SAR). [8] 2. Construct Novel Heterocycles: It can be a precursor for more complex, fused heterocyclic systems with potential biological activity. [8] 3. Bioconjugation: The reactive handle allows for potential conjugation to biomolecules, such as peptides or proteins, for targeted delivery applications. [8]

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. The information below is derived from safety data sheets and should be strictly followed. [6][7]

GHS Hazard Information
CategoryInformationReference(s)
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning / Danger[7]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[7]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Transport UN Number: 3261, Hazard Class: 8 (Corrosive)[6][7]

Handling Protocol (Self-Validating System):

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

  • Dispensing: When weighing, do so carefully to avoid generating dust. Use a spatula and weigh onto a tared weigh boat inside the fume hood.

  • Storage: Store the container tightly sealed in a cool (2-8°C), dry, dark, and well-ventilated area, preferably in a cabinet designated for corrosive and reactive chemicals. [7]Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable synthesis, and versatile reactivity make it a reliable building block for researchers. By understanding and respecting its chemical nature and handling requirements, scientists can effectively leverage this compound to construct novel molecules that may lead to the next generation of therapeutics and advanced materials.

References

  • Amole Bioscience. (n.d.). 6-溴甲基烟腈. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

  • Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinic Acid at BMRB. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved from [Link]

  • Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dar'in, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved from [Link]

  • Elife. (n.d.). Research status and application progress of small molecule drug screening technology. Retrieved from [Link]

Sources

6-(Bromomethyl)nicotinonitrile: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Bromomethyl)nicotinonitrile (CAS 158626-15-4) serves as a critical electrophilic scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and metabolic enzyme modulators.[1] Its dual functionality—combining a highly reactive benzylic bromide "warhead" with an electron-withdrawing nitrile group—makes it an ideal linchpin for Fragment-Based Drug Discovery (FBDD). This guide details its synthesis, reactivity profile, and specific application in generating SHMT2 inhibitors, providing a validated roadmap for medicinal chemists.

Part 1: Chemical Profile & Reactivity

Compound Identity:

  • IUPAC Name: 6-(Bromomethyl)pyridine-3-carbonitrile

  • CAS Number: 158626-15-4[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 197.03 g/mol

  • Physical State: Off-white to pale yellow solid

  • Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light.

The "Electrophilic Trap" Mechanism: The utility of this compound lies in the electronic synergy between the pyridine ring and its substituents.

  • Inductive Activation: The electron-deficient pyridine ring, further deactivated by the 3-cyano group, makes the 6-methyl protons more acidic and the resulting benzylic position highly susceptible to nucleophilic attack.

  • Warhead Reactivity: The bromine atom is a distinct leaving group, enabling rapid

    
     substitution under mild conditions. This allows for the "clicking" of complex heterocycles onto the pyridine core without disturbing sensitive functional groups elsewhere in the molecule.
    
Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityLandscape Figure 1: Divergent synthetic utility of this compound. Center 6-(Bromomethyl) nicotinonitrile Amines Secondary Amines (Kinase Inhibitors) Center->Amines S_N2 (HNR2) Ethers Pyridyl Ethers (SHMT2 Inhibitors) Center->Ethers S_N2 (Ar-OH) Azides 6-(Aminomethyl) precursors Center->Azides NaN3 / Reduction

[6]

Part 2: Synthesis of the Building Block

While commercially available, in-house synthesis is often required to ensure freshness, as the benzylic bromide degrades over time. The standard protocol involves radical bromination.

Protocol A: Radical Bromination of 6-Methylnicotinonitrile

Objective: Convert 6-methylnicotinonitrile to this compound. Mechanism: Wohl-Ziegler Reaction (Radical Substitution).

Reagents:

  • Substrate: 6-Methylnicotinonitrile (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Solvent:

    
    -Trifluorotoluene (Green alternative to CCl
    
    
    
    ) or Acetonitrile.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinonitrile in anhydrous trifluorotoluene (0.5 M concentration).

  • Addition: Add NBS (1.1 equiv) and the radical initiator (AIBN/BPO, 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80–100°C) under a nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Critical Control Point: The reaction typically completes in 2–4 hours. Over-reaction leads to the dibromo byproduct, which is difficult to separate. Stop when ~5% starting material remains.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.[6]

  • Purification: Concentrate the filtrate. The residue is often pure enough for downstream use. If necessary, purify via rapid column chromatography (Hexanes/EtOAc) or recrystallization from heptane.

    • Note: The product is a lachrymator. Handle in a fume hood.

Part 3: Case Study – Synthesis of SHMT2 Inhibitors

A primary application of this building block is in the synthesis of inhibitors for Serine Hydroxymethyltransferase 2 (SHMT2) , a target implicated in cancer cell metabolism. The following protocol is adapted from patent literature (e.g., WO2016085990, AU2020408908), demonstrating a high-yield coupling reaction.

Protocol B: Nucleophilic Coupling with Furoindazole Core

Objective: Attach the nicotinonitrile moiety to a bioactive heterocyclic core (e.g., a furoindazole or pyrazole derivative) via an ether or amine linkage.

Reagents:

  • Electrophile: this compound (1.5 eq)

  • Nucleophile: Furoindazole core (containing a free NH or OH group) (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 – 3.0 eq)
    
  • Catalyst: DMAP (0.025 eq) (Optional, accelerates reaction)

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the nucleophile (1.0 eq) in anhydrous Ethyl Acetate (or DMF for lower solubility substrates).

  • Base Addition: Add powdered

    
     (3.0 eq) and DMAP (0.025 eq). Stir for 10 minutes at room temperature to deprotonate the nucleophile.
    
  • Coupling: Add this compound (1.5 eq) in one portion.

  • Incubation: Heat the reaction mixture to 70°C under nitrogen for 12–18 hours .

    • Validation: Monitor via LC-MS. The product peak (M+197 minus HBr) should appear as the starting material disappears.

  • Workup:

    • Cool to room temperature.[6][7][8][9][10]

    • Dilute with water and extract with EtOAc (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient) yields the target inhibitor.

Reaction Workflow Visualization

The following diagram maps the logical flow of this synthesis, highlighting the critical decision points.

SynthesisWorkflow Figure 2: Experimental workflow for coupling this compound. Start Start: Nucleophile Preparation (Furoindazole Core) Activation Activation: Add K2CO3 + DMAP (Deprotonation) Start->Activation Coupling Coupling Reaction: Add this compound 70°C, 18h, EtOAc Activation->Coupling Check QC Check (LC-MS): Is SM consumed? Coupling->Check Check->Coupling No (Extend Time) Workup Workup & Isolation: Phase Separation -> Drying Check->Workup Yes Final Final Product: SHMT2 Inhibitor Candidate Workup->Final

Part 4: Handling, Stability & Safety Data

Lachrymator Warning: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.

ParameterSpecificationPractical Implication
Stability ModerateProne to hydrolysis in moist air. Store in a desiccator.
Thermal MP: 82-86°CDo not overheat during drying; sublimation may occur.
Incompatibility Strong Bases, OxidizersAvoid mixing with NaOH/KOH unless intended for reaction.
PPE Goggles, Gloves, Fume HoodMandatory: Use a fume hood. Double glove (Nitrile).

Self-Validating Safety Protocol:

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood. All glassware and spills should be treated with this solution to quench active bromide residues before removal from the hood.

References

  • Synthesis of SHMT2 Inhibitors: Furoindazole derivatives and their use as SHMT2 inhibitors. Patent AU2020408908A1.

  • General Nicotinonitrile Chemistry: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry. J. Adv.[11] Biomed. & Pharm. Sci. (2023).

  • Radical Bromination Protocols: Method for preparing substituted benzyl bromides. US Patent 6,133,468.

Sources

An In-depth Technical Guide to the Predicted Physicochemical Properties of 6-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) and boiling point of 6-(Bromomethyl)nicotinonitrile (CAS No: 158626-15-4), a key heterocyclic building block in medicinal chemistry and materials science. Understanding these fundamental physicochemical properties is paramount for researchers, as they profoundly influence a molecule's reactivity, solubility, bioavailability, and purification strategies. This document synthesizes data from computational models, explains the theoretical underpinnings of these predictions, and outlines the workflows used to derive them, offering field-proven insights for drug development professionals.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring three key functional groups: a pyridine ring, a nitrile moiety, and a bromomethyl group. Its molecular formula is C₇H₅BrN₂.[1][2] This unique combination makes it a valuable and reactive intermediate in organic synthesis. Notably, it has been utilized as a reactant in the synthesis of oxadiazoles, which are being investigated as selective S1P receptor agonists for potential therapeutic use in treating relapsing forms of multiple sclerosis.[3]

The utility of a synthetic building block like this compound is intrinsically linked to its physicochemical properties. For scientists in drug discovery and process development, two of the most critical parameters are the pKa and boiling point.

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and governs the extent of ionization at a given pH.[4] This is a critical factor in drug development as it affects a molecule's solubility, membrane permeability, and binding affinity to its biological target.[4][5] For this compound, the pKa will determine its charge state in physiological environments, directly impacting its pharmacokinetic (ADME) profile.

  • Boiling Point: This property is the temperature at which a substance transitions from liquid to gas. It is a crucial parameter for the purification of compounds (e.g., via distillation), for setting reaction conditions, and for ensuring the thermal stability of a molecule during synthesis and storage.

This guide delves into the computational prediction of these two vital properties, providing both the "what" (the predicted values) and the "why" (the scientific rationale behind the predictions).

Predicted Physicochemical Properties of this compound

Computational chemistry provides powerful tools to estimate the properties of molecules before their synthesis or experimental characterization, saving significant time and resources.[6][7] The predicted values for this compound are summarized below.

PropertyPredicted ValueSource
pKa 0.00 ± 0.22[3][8]
Boiling Point 286.5 ± 30.0 °C (at 760 mmHg)[3]
Molecular Weight 197.03 g/mol [9][10]
Physical Form Solid[1][2][3]
Analysis of Predicted pKa

The predicted pKa of 0.00 ± 0.22 refers to the dissociation constant of the conjugate acid.[3][8] The primary basic center in this compound is the nitrogen atom of the pyridine ring. The extremely low predicted pKa value indicates that it is a very weak base.

This low basicity can be rationalized by considering the electronic effects of the substituents on the pyridine ring:

  • Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance, significantly reducing the electron density on the pyridine ring.

  • Bromomethyl Group (-CH₂Br): The bromine atom is electronegative, making this group electron-withdrawing via induction.

These combined effects pull electron density away from the pyridine nitrogen, making its lone pair of electrons less available to accept a proton. Consequently, the resulting conjugate acid is highly acidic (and the parent molecule is a very weak base).

Caption: Factors influencing the predicted pKa of this compound.

Analysis of Predicted Boiling Point

The predicted boiling point of 286.5 ± 30.0 °C is relatively high, which can be attributed to several molecular factors that govern intermolecular forces.[3][11]

  • Molecular Weight: With a molecular weight of 197.03 g/mol , the molecule is substantial, leading to significant London dispersion forces.[9][10]

  • Dipole-Dipole Interactions: The polar nitrile group (C≡N) and the inherent dipole of the pyridine ring create strong permanent dipole moments, leading to significant dipole-dipole attractions between molecules.

  • Molecular Shape: The molecule's structure allows for efficient packing, maximizing the surface area available for intermolecular interactions.

Unlike molecules with -OH or -NH groups, this compound cannot act as a hydrogen bond donor, but the nitrogen atoms can act as weak hydrogen bond acceptors. The dominant forces contributing to its high boiling point are the strong dipole-dipole interactions and London dispersion forces.[11]

Methodologies for Computational Prediction

The prediction of physicochemical properties relies on sophisticated computational models that have been developed and refined over decades.[12] These methods generally fall into two categories: those based on fundamental quantum mechanics and those derived from empirical data and machine learning.

Workflow for pKa Prediction

Accurate pKa prediction is a cornerstone of computational chemistry, with numerous software packages available, such as ACD/Labs Percepta and ChemAxon's pKa Plugins.[13][14][15][16] These tools typically employ an empirical, fragment-based approach.

Experimental Protocol: Step-by-Step pKa Prediction (Conceptual)

  • Structure Input: The 2D or 3D structure of this compound is imported into the prediction software using a standard format (e.g., SMILES, MOL).

  • Ionization Center Identification: The software algorithm identifies potential acidic and basic sites. In this case, the pyridine nitrogen is identified as the primary basic center.

  • Database Comparison: The core structure (pyridine) is compared against a vast internal database of experimentally measured pKa values for similar compounds.

  • Substituent Correction: The algorithm applies corrections based on the electronic and steric effects of the substituents (the nitrile and bromomethyl groups). This is often done using Hammett-type equations or Linear Free Energy Relationships (LFERs), which correlate substituent effects with changes in acidity or basicity.[17]

  • Microspecies Calculation: The software calculates the pKa for the identified ionization center. For molecules with multiple centers, it can predict all relevant pKa values and plot the distribution of different ionic species as a function of pH.

  • Output Generation: The final predicted pKa value, often with an estimated error margin, is reported.

Caption: Conceptual workflows for pKa and boiling point prediction.

Workflow for Boiling Point Prediction

Boiling point prediction often utilizes Quantitative Structure-Property Relationship (QSPR) models.[18] These are statistical models, including machine learning and linear regression approaches, that correlate a molecule's structural features (descriptors) with its physical properties.[19][20]

Experimental Protocol: Step-by-Step Boiling Point Prediction (Conceptual)

  • Structure Input: The molecular structure is provided to the software.

  • Descriptor Calculation: The program calculates a wide range of molecular descriptors. These can include simple properties like molecular weight and atom counts, as well as more complex topological and electronic descriptors that encode information about the molecule's size, shape, and polarity.

  • Model Application: The calculated descriptors are fed into a pre-trained QSPR model. This model is an algorithm that has been developed by training on a large dataset of diverse organic compounds with known experimental boiling points.

  • Prediction: The model uses the learned correlations to predict the boiling point of the input molecule.

  • Output Generation: The predicted boiling point is reported. The accuracy of the prediction depends heavily on the quality and diversity of the data used to train the model.

Safety, Handling, and Experimental Validation

While computational predictions are invaluable, they remain theoretical estimates. For critical applications in process chemistry or GMP (Good Manufacturing Practice) environments, experimental verification is essential.

Safety and Handling: Based on available safety data, this compound is classified as an irritant.[3][8] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye irritation.[2][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[9][21]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21]

  • Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C in a tightly sealed container, protected from light.[3][10]

Conclusion

The predicted pKa (~0.00) and boiling point (~286.5 °C) of this compound provide crucial insights for its application in research and development. The very low pKa highlights its nature as a weak base, a direct consequence of the strong electron-withdrawing groups on the pyridine ring. The high boiling point is consistent with its molecular weight and the strong dipole-dipole interactions imparted by the nitrile group. These computationally derived values, obtained through established predictive workflows, serve as a robust foundation for designing synthetic routes, planning purification strategies, and anticipating the molecule's behavior in biological systems. Adherence to strict safety protocols during its handling is mandatory due to its hazardous nature.

References

  • Wikipedia. Nicotinonitrile. [Link]

  • ChemAxon. Predicting pKa. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Emmanuel Gabriel. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

  • Organic Syntheses. nicotinonitrile. [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Journal of Physics: Conference Series. [Link]

  • ACD/Labs. Decades of Reliable pKa Predictions. [Link]

  • NIH National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • Journal of Cheminformatics. Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

  • NIH National Center for Biotechnology Information. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. [Link]

  • YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]

  • ACS Publications. Estimation of the Normal Boiling Point of Organic Compounds. [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Rowan Scientific. How to Predict pKa. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. [Link]

  • Reddit. Computational pKa Determination. [Link]

  • NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • ACD/Labs. What is the pKa of my compound?. [Link]

  • Chemistry LibreTexts. Intermolecular Forces and Relative Boiling Points (bp). [Link]

  • PubMed. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • ResearchGate. Computational Approaches to Predict pKa Values. [Link]

  • ChemAxon Docs. pKa Plugin. [Link]

  • PubMed. Prediction of boiling points of organic compounds by QSPR tools. [Link]

  • PubChem. 6-Bromonicotinic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Bromonicotinic acid, 98%. [Link]

  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde. [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals engaged in work with 6-(Bromomethyl)nicotinonitrile. Moving beyond standard safety data sheets, this document elucidates the causal relationships between the compound's chemical properties and the requisite safety protocols, ensuring a proactive and informed approach to laboratory safety.

Understanding the Inherent Reactivity and Toxicological Profile

This compound is a bifunctional molecule featuring a pyridine ring substituted with a reactive bromomethyl group and a nitrile moiety. This structure is a valuable synthon in medicinal chemistry, often utilized for the introduction of a cyanopyridine methyl scaffold. However, the very features that make it a useful building block are also the source of its primary hazards.

The bromomethyl group is a potent electrophile, rendering the compound a reactive alkylating agent. Alkylating agents can react with nucleophilic sites on biological macromolecules, such as DNA and proteins, which is the fundamental mechanism behind their potential toxicity. This reactivity is analogous to that of other benzylic bromides, which are known to be lachrymatory and can cause severe irritation and burns upon contact. It is this inherent reactivity that dictates the stringent handling procedures outlined in this guide.

Physicochemical and Hazard Profile
PropertyValueSource
CAS Number 158626-15-4[1][2][3]
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [1][3]
Appearance Solid[2]
Storage Temperature 2-8°C, under inert atmosphere[1]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage

The Self-Validating System of Safe Handling: A Step-by-Step Protocol

The following protocols are designed as a self-validating system. Each step is a checkpoint to ensure that the risks associated with the alkylating nature of this compound are systematically mitigated.

Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

The primary objective is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

  • Ventilation: All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood. The fume hood provides a controlled environment that protects the user from inhaling dust or vapors.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage potential, a face shield should also be worn, especially when handling larger quantities or during reactions that have the potential to splash.

  • Gloves: Use chemically resistant gloves, such as nitrile or neoprene. It is critical to double-glove, especially during transfers and when cleaning up. Inspect gloves for any signs of degradation or perforation before and during use. Dispose of the outer glove immediately upon contamination.

  • Protective Clothing: A lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Ensure that clothing is buttoned and sleeves are not rolled up.

Experimental Workflow: A Visual Guide

The following diagram illustrates the critical control points in a typical laboratory workflow involving a hazardous reagent like this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal P1 Review SDS and Protocol P2 Don Appropriate PPE P1->P2 P3 Prepare Fume Hood P2->P3 H1 Weigh Compound in Fume Hood P3->H1 Proceed with caution H2 Prepare Solution H1->H2 H3 Perform Reaction H2->H3 C1 Quench Reaction (if applicable) H3->C1 Reaction complete C2 Segregate Waste C1->C2 C3 Decontaminate Glassware & Surfaces C2->C3 C4 Doff PPE Correctly C3->C4 E Exit Lab C4->E End of procedure

Caption: Workflow for Handling this compound.

Weighing and Transfer
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware) is present and clean.

  • Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. Use a funnel if necessary to prevent spillage.

  • Immediate Cleanup: Any residual solid on the weigh boat or spatula should be immediately quenched with a suitable solution (e.g., a solution of sodium bicarbonate) and disposed of as hazardous waste.

Waste Disposal

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled, sealed hazardous waste container. The container should be compatible with the solvents used.

  • Glassware: Glassware should be decontaminated before being removed from the fume hood. Rinse with a suitable solvent, and collect the rinse as hazardous waste. Then, wash with soap and water.

Emergency Procedures: A Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial to minimizing harm.

Exposure Response Protocol

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event S1 Immediately remove contaminated clothing Start->S1 E1 Immediately flush with eyewash station for at least 15 minutes Start->E1 I1 Move to fresh air immediately Start->I1 G1 Do NOT induce vomiting Start->G1 S2 Flush with copious amounts of water for at least 15 minutes S1->S2 S3 Seek immediate medical attention S2->S3 E2 Remove contact lenses, if present and easy to do E1->E2 E3 Seek immediate medical attention E2->E3 I2 If breathing is difficult, administer oxygen I1->I2 I3 Seek immediate medical attention I2->I3 G2 Rinse mouth with water G1->G2 G3 Seek immediate medical attention G2->G3

Caption: Emergency Response for Exposure to this compound.

Spill Cleanup
  • Small Spills (in a fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact the institution's emergency response team.

    • Prevent others from entering the area.

    • Provide the emergency response team with the Safety Data Sheet for this compound.

Chemical Compatibility and Storage

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight.[1] A recommended storage temperature is 2-8°C.[1] The storage area should be designated for reactive and toxic chemicals.

  • Incompatible Materials: Avoid contact with:

    • Strong Oxidizing Agents: Can lead to violent reactions.

    • Strong Bases: Can promote decomposition or unwanted reactions.

    • Nucleophiles (e.g., amines, thiols): The compound is an alkylating agent and will react with nucleophiles.

    • Water/Moisture: While not explicitly stated to be water-reactive in all SDS, benzylic bromides can be sensitive to moisture, potentially leading to hydrolysis and the release of hydrogen bromide.

Conclusion

This compound is a valuable reagent whose utility is intrinsically linked to its chemical reactivity. A thorough understanding of its properties as an alkylating agent is the cornerstone of its safe handling. By implementing a multi-layered safety approach that includes robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical resource to empower scientists to work confidently and safely, ensuring both personal well-being and the integrity of their research.

References

  • BLD Pharmatech. (n.d.). 6-(Bromomethyl)
  • Fisher Scientific. (2010, September 3).
  • National Center for Biotechnology Information. (n.d.). Management guidelines for preventing exposure to antineoplastics. PMC. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • New Jersey Department of Health. (2000, December). BENZYL BROMIDE HAZARD SUMMARY.
  • Oregon Occupational Safety and Health. (n.d.). Technical Manual, Sec. 6, Ch.
  • Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • SynQuest Laboratories, Inc. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

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Methodological & Application

Alkylation of primary amines with 2-(Bromomethyl)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Alkylation of Primary Amines with 2-(Bromomethyl)-5-cyanopyridine

Executive Summary

This guide details the protocol for the mono-alkylation of primary amines using 2-(Bromomethyl)-5-cyanopyridine . This specific electrophile introduces a 5-cyanopicolyl moiety, a valuable pharmacophore in medicinal chemistry due to the metabolic stability of the pyridine ring and the synthetic versatility of the nitrile group (precursor to amides, acids, or amines).

Key Technical Challenge: The 5-cyano group is a strong electron-withdrawing group (EWG). This significantly enhances the electrophilicity of the bromomethyl species compared to unsubstituted picolyl halides, increasing the risk of over-alkylation (formation of tertiary amines and quaternary ammonium salts). This protocol utilizes a controlled stoichiometry and inorganic base modulation strategy to maximize selectivity for the secondary amine.

Mechanistic Insight & Reactivity Profile

The Electronic Effect

The 5-cyano group exerts a strong inductive ($ -I


 -M $) effect on the pyridine ring.
  • Activation of Electrophile: The electron-deficient ring destabilizes the

    
     bond, lowering the activation energy for nucleophilic attack (
    
    
    
    ).
  • Product Nucleophilicity: While the resulting secondary amine is typically more nucleophilic than the primary amine precursor (leading to over-alkylation), the electron-deficient picolyl group partially attenuates this nucleophilicity. However, kinetic control is still required.

Reaction Scheme

ReactionScheme Reagents Primary Amine (R-NH2) + Base TS Transition State (SN2) Reagents->TS  Slow Addition   Electrophile 2-(Bromomethyl)- 5-cyanopyridine Electrophile->TS Product Secondary Amine (Mono-alkylated) TS->Product  Major   SideProduct Tertiary Amine (Over-alkylated) Product->SideProduct  Excess Electrophile  

Figure 1: Reaction pathway highlighting the risk of over-alkylation (dashed red line) if stoichiometry is uncontrolled.

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 0.9 (Amine : Halide)Limiting the electrophile is the most effective way to prevent bis-alkylation. If the amine is inexpensive, use 3.0 : 1.0 (Amine : Halide).
Base Cesium Carbonate (

)
The "Cesium Effect" improves solubility in organic solvents and promotes clean

kinetics without forming competing quaternary salts often seen with TEA/DIPEA.
Solvent Acetonitrile (ACN) Provides the optimal balance of polarity for dissolving the inorganic base while stabilizing the transition state. DMF is a backup for low-solubility amines.
Temperature 0°C

RT
Start cold to suppress the initial rate of reaction, further favoring mono-alkylation statistics.

Detailed Experimental Protocol

Scale: 1.0 mmol (Standardized for optimization; scalable to 50g).

Materials:
  • Substrate: Primary Amine (

    
    ) [1.0 mmol]
    
  • Reagent: 2-(Bromomethyl)-5-cyanopyridine [0.9 mmol, 177 mg] (Limiting Reagent)

  • Base: Cesium Carbonate (

    
    ) [1.5 mmol, 488 mg] (Anhydrous, powdered)
    
  • Solvent: Anhydrous Acetonitrile (ACN) [5 mL]

Step-by-Step Procedure:
  • Preparation of Amine Solution:

    • In a clean, dry 20 mL vial equipped with a magnetic stir bar, dissolve 1.0 mmol of Primary Amine in 3 mL of ACN .

    • Add 1.5 mmol of

      
       .
      
    • Note: If the amine is a hydrochloride salt, increase base to 2.5 mmol.

  • Temperature Equilibration:

    • Place the vial in an ice-water bath (0°C) and stir vigorously for 10 minutes.

  • Controlled Addition (The Critical Step):

    • Dissolve 0.9 mmol (177 mg) of 2-(Bromomethyl)-5-cyanopyridine in 2 mL of ACN .

    • Add this solution to the amine mixture dropwise over 15–20 minutes using a syringe pump or steady hand.

    • Why: Keeping the concentration of the electrophile low relative to the amine at all times statistically favors the reaction with the unreacted primary amine over the newly formed secondary amine.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 4–6 hours.

    • Checkpoint: Monitor via LC-MS or TLC. Look for the consumption of the bromide.[1]

    • Target: >90% conversion of bromide, with <10% bis-alkylated impurity.

  • Workup (Acid-Base Extraction):

    • Since the product is basic, an acid-base workup is highly effective for removing non-basic impurities.

Purification & Isolation Workflow

The following workflow ensures the removal of unreacted neutral electrophiles and the isolation of the pure amine.

WorkupFlow RxnMix Reaction Mixture (ACN, Base, Product) Filter Filter Inorganic Salts (Remove Cs2CO3) RxnMix->Filter Evap Evaporate ACN Filter->Evap Dissolve Dissolve Residue in DCM Evap->Dissolve AcidWash Wash with 1N HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Neutrals/Impurities AqLayer1 Aqueous Layer (Contains Product Salt) AcidWash->AqLayer1 Protonated Amine Basify Basify Aq Layer (pH > 10 with NaOH) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalProduct Dry (Na2SO4) & Concentrate -> Pure Secondary Amine Extract->FinalProduct

Figure 2: Acid-Base extraction strategy to isolate the basic amine product from neutral side products.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Bis-alkylation Localized high concentration of electrophile.Dilute the reaction further (0.1 M

0.05 M). Increase addition time.
Low Conversion Poor solubility of amine or base.Switch solvent to DMF or DMSO . Increase temperature to 40°C (caution: risk of over-alkylation).
Hydrolysis of Nitrile Harsh workup conditions.Avoid boiling acidic/basic solutions. Keep workup at RT.
Quaternary Salt Use of TEA/DIPEA with reactive halide.Switch to inorganic base (

or

).

Safety & Handling (SDS Summary)

  • 2-(Bromomethyl)-5-cyanopyridine:

    • Hazards: Skin Irritant (Category 2), Serious Eye Damage (Category 1), Acute Toxicity (Oral).[2]

    • Warning: Like many picolyl and benzyl halides, this compound can act as a lachrymator and potent vesicant.

    • Controls: Handle strictly in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Decontamination: Quench spills with dilute aqueous ammonia or 10% NaOH to hydrolyze the bromide.

References

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. (2014).[3] [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. University of South Florida Patents. (2004). [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. (2024). [Link]

Sources

Troubleshooting & Optimization

Identifying side products in the radical bromination of 6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: WZ-6MN-BROM

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

User Query: "I am observing multiple impurities during the NBS bromination of 6-methylnicotinonitrile. How do I identify and minimize them?"

Technical Context: The conversion of 6-methylnicotinonitrile (SM) to 6-(bromomethyl)nicotinonitrile (Product) via the Wohl-Ziegler reaction is a standard yet kinetically sensitive radical chain process. The electron-withdrawing nitrile group at the C3 position deactivates the pyridine ring toward electrophilic aromatic substitution, effectively preventing ring bromination. However, it also stabilizes the benzylic radical, making the product (mono-bromide) susceptible to further radical attack, leading to the dreaded gem-dibromide impurity.

This guide provides a diagnostic framework to identify side products, optimize reaction kinetics, and "rescue" batches compromised by over-bromination.

Reaction Pathway & Impurity Landscape

To troubleshoot, you must visualize the competing pathways. The following diagram maps the kinetic fate of your substrate.

ReactionPathway SM 6-Methylnicotinonitrile (Starting Material) Rad Benzylic Radical (Intermediate) SM->Rad Initiation (AIBN/Heat) Mono This compound (Target Product) Rad->Mono NBS (Propagation) Dimer Ethane-bridged Dimer (Wurtz-type) Rad->Dimer Radical Coupling (Low NBS conc.) Di 6-(Dibromomethyl)nicotinonitrile (Major Impurity) Mono->Di Excess NBS / High Conc. Hyd 6-(Hydroxymethyl)nicotinonitrile (Hydrolysis Impurity) Mono->Hyd H2O / Workup

Figure 1: Kinetic pathway showing the progression from Starting Material (SM) to Target (Mono) and the subsequent over-reaction to Di-bromo or degradation to Hydrolysis products.[1][2][3]

Diagnostic Center: Identifying Your Impurity

Use this table to correlate your analytical data (HPLC/NMR) with the specific side product.

Impurity TypeChemical IdentityHPLC Behavior (Reverse Phase)1H NMR Signature (CDCl3)Root Cause
Target This compoundRetention time:


~4.6 ppm (s, 2H,

)
N/A
Over-Bromination 6-(dibromomethyl)nicotinonitrileElutes after target (

)

~6.7 ppm (s, 1H,

)
Excess NBS; Reagent added too fast.
Starting Material 6-methylnicotinonitrileElutes before target

~2.7 ppm (s, 3H,

)
Stalled reaction; Old initiator; O2 inhibition.
Hydrolysis 6-(hydroxymethyl)nicotinonitrileElutes early (Polar)

~4.8 ppm (s, 2H,

)
Wet solvents; Acidic silica during purification.
Dimer 1,2-bis(5-cyanopyridin-2-yl)ethaneElutes very late Complex alkyl region ~3.0-3.5 ppmNBS concentration too low (Radical starvation).

Troubleshooting Protocols

Issue A: The "Gem-Dibromide" Trap (Over-Bromination)

Symptom: HPLC shows >10% of the di-bromo species. Mechanism: The introduction of the first bromine atom can sometimes stabilize the radical at the benzylic position (depending on ring electronics), making the product more reactive than the starting material. Corrective Protocol:

  • Stoichiometry Control: Never use a 1:1 equivalent of NBS initially. Start with 0.9 equivalents . It is easier to recover unreacted Starting Material (SM) than to separate the Di-bromo impurity.

  • Inverse Addition: Do not dump NBS all at once. Add NBS portion-wise or as a solution over 1-2 hours to keep the instantaneous concentration of radical source low relative to the substrate.

  • Solvent Switch: If using CCl4 (historical), switch to Acetonitrile or Methyl Acetate . Polar solvents can sometimes alter the selectivity by solvating the transition state differently.

Issue B: Reaction Stalling (Induction Period)

Symptom: The yellow color of NBS persists; no conversion after 1 hour. Mechanism: Radical chains are inhibited by molecular oxygen or the initiator (AIBN/BPO) has decomposed. Corrective Protocol:

  • Degassing: Sparge the reaction solvent with Argon/Nitrogen for 15 minutes before adding the initiator. Oxygen is a radical scavenger.

  • Light Activation: If thermal initiation fails, use a 500W halogen lamp or specific Blue LED (450nm) to photochemically cleave the N-Br bond.

  • Initiator Spike: Add AIBN in portions (e.g., 1 mol% at t=0, 1 mol% at t=2h) rather than all at once, as the half-life of AIBN at reflux (80°C) is roughly 1 hour.

Issue C: Hydrolysis during Purification

Symptom: Product degrades to the alcohol or aldehyde on the silica column. Mechanism: The 2-picolyl halide motif is electron-deficient and prone to nucleophilic attack by water, catalyzed by the acidity of silica gel. Corrective Protocol:

  • Neutralize Silica: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.

  • Fast Elution: Use a gradient that moves the product quickly (e.g., Hexane/Ethyl Acetate). Do not let the compound sit on the column.

  • Alternative: Recrystallization from Heptane/Ethanol is often superior to chromatography for this specific substrate.

Advanced Protocol: The "Rescue" Operation

Scenario: You have a valuable batch containing 20% Di-bromo impurity. Separation is impossible. Solution: Selective reduction of the gem-dibromide back to the mono-bromide using Diethyl Phosphite . This is a high-value technique for rescuing over-brominated benzylic systems.

Step-by-Step Rescue Workflow:

  • Dissolve: Take the crude mixture (containing Mono and Di) in THF (0.2 M).

  • Reagents: Add Diethyl Phosphite (1.1 equiv relative to the Di-bromo content) and DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Reaction: Stir at room temperature or mild heat (40°C). Monitor by HPLC.

    • Chemistry: The phosphite selectively reduces the electron-poor C-Br bond of the dibromide to the monobromide via a radical or polar mechanism, often leaving the monobromide intact.

  • Workup: Wash with water/brine to remove phosphate byproducts.

  • Result: The Di-bromo peak should decrease, and the Mono-bromo peak should increase.

Interactive Decision Tree

Follow this logic flow to determine your next experimental move.

DecisionTree Start Analyze Crude Reaction (HPLC/NMR) CheckSM Is SM > 10%? Start->CheckSM CheckDi Is Di-Bromo > 5%? CheckSM->CheckDi No AddInit Add 0.1 eq NBS + AIBN Reflux 1h CheckSM->AddInit Yes Rescue Perform Diethyl Phosphite Rescue Protocol CheckDi->Rescue Yes Workup Proceed to Workup (Neutralize Silica!) CheckDi->Workup No

Figure 2: Troubleshooting decision matrix for in-process control.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 1204-1206. Link

  • Kikugawa, Y., et al. (1992). Selective Reduction of gem-Dibromides to Monobromides with Diethyl Phosphite. Synthesis, 1992(9), 817-818. (Basis for the "Rescue" protocol).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234399, this compound. Link

  • Goswami, S., et al. (2003). A convenient synthesis of 6-bromomethyl-nicotinonitrile. Synthetic Communications, 33(1), 1-8.

Sources

Technical Support Center: 6-(Bromomethyl)nicotinonitrile Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 support resource for the stability and handling of 6-(Bromomethyl)nicotinonitrile . It prioritizes mechanistic understanding to empower researchers to troubleshoot and prevent degradation effectively.

Compound: this compound CAS: 158626-15-4 Role: Senior Application Scientist Status: Active Support

Part 1: The "Emergency" Troubleshooting Guide

Quick diagnostics for researchers observing unexpected results.

Q: My sample has changed color from beige/white to yellow, pink, or brown. Is it still usable?

A: Likely compromised. Proceed with caution.

  • The Mechanism: Benzylic bromides attached to pyridine rings are notoriously unstable. The color change typically indicates the formation of pyridinium salts (via self-alkylation) or oxidative radical degradation products.

  • Pink/Red: Often indicates trace radical formation or metal contamination interacting with the free bromide.

  • Yellow/Brown: Indicates advanced hydrolysis or polymerization.

  • Action: Perform a solubility check. The pure parent compound is soluble in organic solvents (DCM, EtOAc). If you observe insoluble precipitates in these solvents, significant dimerization (salt formation) has occurred.

Q: I see a new peak in my LC-MS at [M-Br+OH]. What happened?

A: Hydrolysis has occurred. [1]

  • Diagnosis: You are detecting 6-(hydroxymethyl)nicotinonitrile .

  • Cause: Exposure to atmospheric moisture. The C-Br bond is highly susceptible to nucleophilic attack by water, especially if the sample was stored in a container that was not air-tight or was opened in a humid environment without equilibration.

Q: The material is fuming or smells acrid upon opening.

A: Critical Safety Warning.

  • Cause: Decomposition releases Hydrogen Bromide (HBr) gas.

  • Action: Move to a fume hood immediately. HBr formation confirms that hydrolysis or alkylation events are actively occurring, releasing the leaving group as acid.

Part 2: Deep Dive – Decomposition Pathways

Understanding the "Why" to prevent the "How."

This compound suffers from "dual-threat" instability: it contains both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group).

Pathway A: Intermolecular Self-Alkylation (Dimerization)

This is the most insidious pathway because it can occur even in the absence of water. Two molecules of this compound react with each other.[2] The pyridine nitrogen of one molecule attacks the benzylic carbon of another, displacing the bromide.

  • Result: Formation of a quaternary pyridinium salt (dimer/oligomer).

  • Kinetics: Concentration-dependent. Occurs faster in solid state if crystal packing aligns, or in concentrated solutions.

Pathway B: Hydrolysis

Driven by moisture. The benzylic carbon is attacked by water molecules.

  • Result: 6-(Hydroxymethyl)nicotinonitrile + HBr.

  • Catalysis: The released HBr can autocatalyze further degradation.

Pathway Visualization

The following diagram illustrates the competing degradation routes.

DecompositionPathways Parent This compound (Active Reagent) Alcohol 6-(Hydroxymethyl)nicotinonitrile (Hydrolysis Product) Parent->Alcohol Nucleophilic Substitution (SN1/SN2) HBr HBr (Acidic Byproduct) Parent->HBr Dimer Pyridinium Salt Dimer (Self-Alkylation Product) Parent->Dimer Intermolecular N-Alkylation Moisture H2O (Moisture) Moisture->Alcohol Heat Heat / Concentration Heat->Dimer

Caption: Fig 1. Competitive decomposition pathways showing Hydrolysis (red) driven by moisture and Self-Alkylation (yellow) driven by heat/concentration.

Part 3: Prevention & Storage Protocols

Self-validating systems for stability.

The "Golden Rule" of Storage

Store this compound only as a solid. Never store it in solution for extended periods. In solution, the rotational freedom allows the nitrogen and bromomethyl groups to interact more frequently, accelerating dimerization.

Environmental Controls
ParameterRequirementScientific Rationale
Temperature -20°C (Preferred) or 2-8°CReduces kinetic energy, slowing down the SN2 self-alkylation reaction.
Atmosphere Argon or Nitrogen Displaces moisture-laden air. Prevents hydrolysis.
Light Amber Vials / Foil Prevents photolytic cleavage of the C-Br bond (radical formation).
Container Teflon-lined caps HBr release can corrode metal caps; Teflon provides a chemical barrier.
Handling Protocol (Step-by-Step)
  • Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Inert Weighing: If possible, weigh inside a glovebox. If not, flush the open vial with Argon immediately after removing the aliquot.

  • Solvent Choice: Avoid nucleophilic solvents (Methanol, Ethanol) for reactions if possible, as they will react with the bromide to form ethers (solvolysis). Use DCM, THF, or Acetonitrile.

Part 4: Analytical Methodologies

How to prove purity.

Recommended HPLC Method

Standard C18 methods may fail due to the basicity of the pyridine ring (tailing peaks) and the reactivity of the bromide.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA suppresses silanol interactions and keeps the pyridine protonated.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (nicotinonitrile chromophore).

  • Expected Results:

    • Hydrolysis Impurity: Elutes earlier than parent (more polar).

    • Dimer: May not elute well or elutes as a broad smear due to ionic nature; often requires ion-pairing reagents to visualize sharply.

Rapid Chemical Verification (The "Silver Test")

If HPLC is unavailable, use this qualitative check for free bromide ions (indicating degradation):

  • Dissolve a small amount of compound in dilute nitric acid.

  • Add a few drops of Silver Nitrate (AgNO3) solution.

  • Result: Immediate heavy precipitation of yellowish/white solid (AgBr) indicates significant free bromide (hydrolysis/polymerization has occurred). A pure sample should show minimal immediate precipitation (covalent bromide reacts slowly).

References

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide.[3][4] National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

Recrystallization techniques for purifying 6-(Bromomethyl)nicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes chemical principles with practical troubleshooting to assist researchers in purifying 6-(Bromomethyl)nicotinonitrile (CAS: 158626-15-4).

Topic: Recrystallization & Purification Strategies Ticket Type: Advanced Method Development Support Level: Senior Application Scientist

Executive Summary

This compound is a sensitive intermediate used frequently in medicinal chemistry (e.g., for introducing a pyridine moiety). Its purification is notoriously difficult due to two main factors:

  • Thermal & Hydrolytic Instability: The alkyl bromide moiety is susceptible to hydrolysis (forming the alcohol) and polymerization at high temperatures.

  • Impurity Profile: Radical bromination typically yields a statistical mixture of unreacted starting material (6-methyl), the desired mono-bromo product, and the over-brominated di-bromo impurity.

This guide provides a self-validating workflow to achieve high purity (>98%) while minimizing decomposition.

PART 1: Solvent System Selection (Critical Decision)

Q: Which solvent system should I use? I am seeing decomposition with Methanol.

A: STOP immediately if you are using protic solvents. You must avoid alcohols (Methanol, Ethanol) and water. The benzylic-like position of the bromomethyl group on the electron-deficient pyridine ring makes it susceptible to nucleophilic attack (solvolysis), converting your product into the corresponding ether or alcohol.

Recommended Solvent Systems: We recommend a Binary Solvent System using a Polar Aprotic solvent (for dissolution) and a Non-Polar Anti-solvent (for precipitation).

SystemComponentsRatio (v/v)Application Note
Primary DCM / n-Heptane 1:5 to 1:20Best for Purity. Dichloromethane (DCM) solubilizes the product well at low temps, minimizing thermal stress. Heptane acts as a gentle anti-solvent.
Secondary EtOAc / n-Heptane 1:3 to 1:10Best for Yield. Ethyl Acetate (EtOAc) requires slightly higher heat to dissolve the crude, which increases risk, but often provides better recovery.
Avoid EtOH, MeOH, AcetoneN/AHigh risk of solvolysis (ether formation) or Finkelstein-like side reactions.

Expert Insight: The di-bromo impurity is generally less soluble in n-Heptane than the mono-bromo product. A slow addition of Heptane allows the di-bromo species to precipitate first (if highly concentrated) or stay in the mother liquor depending on the specific saturation point. You must determine the "Cloud Point" precisely.

PART 2: Step-by-Step Recrystallization Protocol

Q: Can you provide a standard operating procedure (SOP) for the DCM/Heptane method?

A: Yes. Follow this protocol strictly to minimize "oiling out" and decomposition.

Prerequisites:

  • Ensure all glassware is oven-dried (moisture leads to hydrolysis).

  • Perform under N2 or Ar atmosphere.

The Workflow:

  • Dissolution (The "Minimum Volume" Rule):

    • Place crude solid in a flask.

    • Add DCM dropwise at room temperature (20-25°C). Do not heat yet.

    • Swirl until the solid just dissolves. If it requires heat, warm gently to no more than 35°C (DCM boils at ~40°C).

    • Checkpoint: If the solution is dark brown/black, treat with activated charcoal for 5 mins and filter through Celite before proceeding.

  • Anti-Solvent Addition (The "Cloud Point"):

    • Stir the DCM solution rapidly.

    • Add n-Heptane dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution:

    • Add a few drops of DCM to clear the cloudiness. The solution should be clear and saturated.

  • Crystallization (Controlled Cooling):

    • Seal the flask under inert gas.

    • Place in a -20°C freezer immediately. Do not cool slowly to room temp first; rapid cooling often favors the kinetic product and prevents oiling out in this specific system.

    • Let stand for 12-18 hours.

  • Isolation:

    • Filter the resulting beige/white needles rapidly while cold.

    • Wash with cold n-Heptane (-20°C).

    • Dry under high vacuum at ambient temperature (do not heat).

PART 3: Troubleshooting & FAQs

Q: My product is "oiling out" (separating as a goo) instead of crystallizing. Why?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solidus line.

  • Cause 1: Too much impurity. The melting point of your mixture is depressed below the temperature of the solvent.

    • Fix: Perform a "Flash Filtration" through a short silica plug (eluting with 20% EtOAc/Hexane) to remove tarry baselines before attempting recrystallization.

  • Cause 2: Temperature too high.

    • Fix: Use the DCM method (lower temp). Seed the solution with a tiny crystal of pure product immediately after reaching the cloud point.

Q: How do I remove the 6-(dibromomethyl)nicotinonitrile impurity?

A: This is the hardest separation.

  • Logic: The di-bromo species is more lipophilic but often has higher lattice energy (higher MP).

  • Strategy: If your crude contains >10% di-bromo, recrystallization is inefficient. Use Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Polishing: If di-bromo is <5%, use the EtOAc/Heptane system. The di-bromo impurity tends to remain in the mother liquor if you stop the crystallization yield at ~60-70% (do not crop the filtrate).

PART 4: Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound.

PurificationWorkflow Start Crude this compound CheckPurity Analyze Purity (H-NMR / HPLC) Start->CheckPurity Decision1 Is Di-bromo impurity > 10%? CheckPurity->Decision1 Column Chromatography Required (Silica, EtOAc/Hexane) Decision1->Column Yes (>10%) RecrystDecision Select Solvent System Decision1->RecrystDecision No (<10%) Column->CheckPurity Re-evaluate SystemA System A: DCM / Heptane (Best for Thermal Stability) RecrystDecision->SystemA Prioritize Purity SystemB System B: EtOAc / Heptane (Best for High Yield) RecrystDecision->SystemB Prioritize Yield Process 1. Dissolve in Solvent 2. Filter (if dark) 3. Add Anti-solvent to Cloud Point 4. Cool to -20°C SystemA->Process SystemB->Process Result Pure Solid Product (Store at -20°C, Dark) Process->Result

Figure 1: Decision tree for the purification of this compound, prioritizing impurity profile analysis.

References

  • Sigma-Aldrich. 6-Bromomethyl-nicotinonitrile Product Information & Safety Data. Retrieved from

  • National Institutes of Health (NIH) - PMC. Process Development and Synthesis of Process-Related Impurities (General Purification Logic for Bromomethyl intermediates). Retrieved from

  • Ambeed. Safety Data Sheet: this compound (Handling & Stability). Retrieved from

  • ResearchGate. Hydrolysis of Alkyl Bromides: Mechanistic Insights. Retrieved from

Managing exothermic reactions in the synthesis of 6-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethyl)nicotinonitrile. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions, with a core focus on the safe management of exothermic reactions inherent to the process. Our approach is grounded in established principles of chemical engineering and process safety to ensure both successful synthesis and a secure laboratory environment.

Understanding the Core Reaction: The Wohl-Ziegler Bromination

The synthesis of this compound from 6-methylnicotinonitrile is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted under thermal or photochemical initiation.[3]

The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a bromine radical from NBS.[4] This bromine radical abstracts a hydrogen atom from the methyl group of 6-methylnicotinonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired product. A key aspect of using NBS is that it maintains a low, steady concentration of bromine radicals, which helps to minimize side reactions like addition to the pyridine ring.[4][5]

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound using NBS an exothermic reaction?

A1: Yes, the Wohl-Ziegler bromination is an exothermic reaction. While external heating is often required to initiate the radical chain reaction, the propagation steps can release a significant amount of energy.[6] In some cases, the initiation of the reaction is visibly indicated by more vigorous boiling of the solvent, and it may be necessary to remove the external heat source to maintain control.[6] Calorimetric studies of similar benzylic brominations have confirmed the exothermic nature of the reaction. For instance, the formation of Br2, a key intermediate, is known to be significantly exothermic.

Q2: What are the primary thermal risks associated with this synthesis?

A2: The primary thermal risk is a thermal runaway , which is an uncontrolled increase in temperature and reaction rate. This can occur if the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system of the reactor. A thermal runaway can lead to a rapid increase in pressure, solvent boiling, and potentially a reactor failure or explosion. This risk is particularly pronounced during the scale-up of the reaction.

Q3: What are the common side reactions, and how can they be minimized?

A3: Common side reactions include:

  • Dibromination: The formation of 6-(dibromomethyl)nicotinonitrile.

  • Ring bromination: Electrophilic bromination of the pyridine ring, although less common with NBS compared to using Br2 directly.[5]

To minimize these, it is crucial to use a stoichiometric amount of NBS and to maintain a low concentration of bromine and HBr in the reaction mixture.[7] Ensuring the reaction is carried out in a non-polar solvent and in the absence of water can also help to suppress ionic side reactions.

Q4: What are the recommended solvents for this reaction?

A4: Carbon tetrachloride (CCl4) has traditionally been the solvent of choice for Wohl-Ziegler brominations due to its inertness under radical conditions.[6] However, due to its toxicity and environmental concerns, safer alternatives are now preferred. Acetonitrile has been shown to be an effective solvent for benzylic brominations with NBS.[8] It is important to note that some solvents, like DMF, can have hazardous incompatibilities with NBS and should be used with caution and after thorough safety assessments.[9]

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter related to the exothermic nature of the reaction.

Issue 1: Sudden and Rapid Increase in Reaction Temperature and Pressure.

  • Probable Cause: Onset of a thermal runaway. This can be triggered by an uncontrolled addition of reagents, insufficient cooling, or the accumulation of unreacted starting material followed by a sudden initiation.

  • Immediate Corrective Actions:

    • Immediately cease the addition of any further reagents.

    • Apply maximum cooling to the reactor jacket.

    • If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure (see below).

  • Preventative Measures:

    • Controlled Reagent Addition: Implement a semi-batch process where the NBS is added portion-wise or as a solution over a prolonged period. This allows the cooling system to manage the heat generated from the reaction of each portion before the next is added.[10]

    • Adequate Cooling Capacity: Ensure the cooling system of the reactor is sufficient for the scale of the reaction. Perform a thermal hazard assessment before scaling up.

    • Reaction Monitoring: Continuously monitor the internal temperature of the reaction.

Issue 2: The reaction does not initiate, leading to a build-up of unreacted NBS.

  • Probable Cause: Inefficient radical initiation. This could be due to an insufficient amount or degraded quality of the radical initiator (e.g., old AIBN), or inadequate heating. This is a hazardous situation as a sudden initiation could lead to a rapid, uncontrolled reaction of the accumulated reagents.

  • Troubleshooting Steps:

    • Double-check the reaction temperature to ensure it has reached the decomposition temperature of the initiator (for AIBN, this is typically around 65-85 °C).

    • If the temperature is appropriate, a small, carefully controlled additional charge of the radical initiator can be added.

    • Consider using a fresh batch of the radical initiator.

  • Preventative Measures:

    • Always use a fresh and properly stored radical initiator.

    • Ensure the reaction mixture reaches the target temperature before beginning the controlled addition of NBS.

Issue 3: The reaction proceeds very slowly, even with sufficient initiation.

  • Probable Cause: The presence of radical inhibitors in the starting material or solvent.

  • Troubleshooting Steps:

    • Purify the 6-methylnicotinonitrile starting material before use (e.g., by distillation or recrystallization).

    • Ensure the solvent is of appropriate purity and is free from stabilizers that could act as radical inhibitors.

  • Preventative Measures:

    • Use high-purity reagents and solvents.

    • Consider adding a slightly larger initial portion of the radical initiator.

Experimental Protocols

Protocol 1: Standard Batch Procedure (Lab Scale)

This protocol is suitable for small-scale synthesis where thermal control is more manageable.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer to monitor the internal temperature, and an inlet for inert gas (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add 6-methylnicotinonitrile (1.0 eq), N-bromosuccinimide (1.05 eq), and the chosen solvent (e.g., acetonitrile, ~10 mL per gram of starting material).

  • Initiation: Add the radical initiator (e.g., AIBN, 0.02-0.05 eq).

  • Heating: Heat the mixture to reflux (approximately 80-82°C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide, which will float.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of a reducing agent like sodium thiosulfate to quench any unreacted bromine or NBS.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Controlled Addition (Semi-Batch) for Scale-Up

This protocol is recommended for larger-scale reactions to ensure better thermal control.

  • Reactor Setup: Use a jacketed reactor equipped with an overhead stirrer, a reflux condenser, a temperature probe, and an addition funnel or pump for controlled reagent delivery.

  • Initial Charge: Charge the reactor with 6-methylnicotinonitrile (1.0 eq), the radical initiator (AIBN, 0.02-0.05 eq), and the solvent.

  • Heating: Heat the mixture to reflux.

  • NBS Addition: Slowly add a solution or slurry of NBS (1.05 eq) in the reaction solvent to the refluxing mixture over a period of 1-2 hours.

  • Temperature Control: Monitor the internal temperature closely during the addition. Adjust the addition rate to maintain a stable reflux and prevent a rapid temperature increase.

  • Completion and Work-up: After the addition is complete, continue to heat at reflux for an additional hour to ensure complete conversion. Then, follow the work-up procedure described in Protocol 1.

ParameterStandard BatchControlled Addition (Semi-Batch)Rationale for Difference
NBS Addition All at oncePortion-wise or continuousManages the rate of heat generation.
Thermal Risk HigherLowerControlled addition prevents accumulation of unreacted reagents.
Suitability Lab-scale (<10g)Pilot and production scaleEnhanced safety for larger quantities.

Visualizing Workflow and Safety Decisions

Decision-Making for Exotherm Control

The following diagram outlines the decision-making process for managing the reaction temperature during a semi-batch synthesis.

ExothermControl Start Start NBS Addition Monitor Monitor Internal Temperature (T_internal) Start->Monitor CheckTemp Is T_internal > T_setpoint + 5°C? Monitor->CheckTemp Complete Addition Complete Monitor->Complete All NBS Added Action Reduce/Stop NBS Addition Increase Cooling CheckTemp->Action Yes Continue Continue Normal Addition CheckTemp->Continue No Action->Monitor Resume Continue Addition at Reduced Rate Action->Resume Resume->Monitor Continue->Monitor

Caption: Decision workflow for managing reaction temperature.

Emergency Quench Procedure

In the event of a thermal runaway where cooling is insufficient to control the temperature, a pre-prepared quench solution should be added to the reactor.

  • Quench Reagent: A cold solution of a reducing agent such as sodium bisulfite or sodium thiosulfate in water.

  • Procedure:

    • Have a sufficient volume of the quench solution readily available.

    • If a runaway is confirmed, add the quench solution rapidly to the reaction mixture. This will react with and neutralize the NBS, thereby stopping the exothermic reaction.

    • Be aware that the addition of a cold quench solution to a hot reactor can cause a rapid release of vapor and a pressure increase. Ensure the reactor's pressure relief system is adequate.

References

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1416–1423. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Available at: [Link]

  • Wikipedia. (2023). Wohl–Ziegler reaction. Available at: [Link]

  • Grokipedia. (n.d.). Wohl–Ziegler bromination. Available at: [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • Chemia. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Available at: [Link]

  • Professor Dave Explains. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Available at: [Link]...

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available at: [Link]...

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • Cantillo, D., et al. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development, 24(7), 1335–1341. Available at: [Link]

  • den Hertog, H. J., & Wibaut, J. P. (1952). Bromination of pyridine in fuming sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Scientific Update. (2024). A Dangerous Bromance. Available at: [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • Named Reactions in Organic Chemistry. (2022). Wohl Ziegler Bromination. Available at: [Link]...

  • Salama, T. A., & Novák, Z. (2010). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Available at: [Link]

  • Chegg.com. (2020). Solved Pyridine can be brominated at high temperature (> 550 | Chegg.com. Available at: [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.

Sources

Validation & Comparative

A Predictive and Comparative Analysis of the Mass Spectrometry Fragmentation of 2-(Bromomethyl)-5-cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern for 2-(Bromomethyl)-5-cyanopyridine, a key intermediate in pharmaceutical and materials science research. In the absence of published experimental spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to construct a reliable, predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to identify and characterize this and similar novel compounds with confidence.

The core of this analysis rests on understanding the molecule as a composite of three key structural motifs: a benzyl-like halide , a pyridine ring , and a cyano group . The fragmentation pathways are dictated by the relative stabilities of the resulting cations and neutral losses, primarily driven by the lability of the carbon-bromine bond and the inherent stability of the aromatic pyridine system.

Predicted Fragmentation Pathways of 2-(Bromomethyl)-5-cyanopyridine

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) which is a radical cation.[1] This high-energy species rapidly undergoes a series of fragmentation events to form more stable daughter ions. The predicted pathways for 2-(Bromomethyl)-5-cyanopyridine (Molecular Weight: 197.03 g/mol for ⁷⁹Br, 199.03 g/mol for ⁸¹Br) are detailed below.[2][3]

The Molecular Ion (M+•)

The mass spectrum is expected to show a characteristic molecular ion peak cluster at m/z 197 and m/z 199 . This doublet arises from the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), resulting in two peaks of nearly equal intensity (a 1:1 ratio), which is a definitive indicator for the presence of a single bromine atom in the molecule.[4] As a compound containing an even number of nitrogen atoms (two), the molecular ion with the lowest mass isotope (⁷⁹Br) will have an odd nominal mass, consistent with the Nitrogen Rule.[4]

Primary Fragmentation: The Alpha-Cleavage Pathway

The most favorable initial fragmentation step is the cleavage of the weakest bond in the molecular ion. The C-Br bond is significantly weaker than the C-C or C-H bonds within the aromatic system, making its homolytic cleavage the dominant primary pathway.

  • Loss of Bromine Radical (•Br): This alpha-cleavage event results in the loss of a bromine radical (•Br), leading to the formation of the 5-cyano-2-pyridinylmethyl cation at m/z 117 .

    [C₇H₅BrN₂]+• → [C₇H₅N₂]+ + •Br

    This cation is resonance-stabilized, with the positive charge delocalized between the benzylic-type carbon and the pyridine ring nitrogen. Due to its high stability, the peak at m/z 117 is predicted to be the base peak in the spectrum. This is analogous to the formation of the highly stable benzyl cation (m/z 91) from benzyl bromide.[4][5][6]

Secondary Fragmentation Pathways

The primary fragment ion at m/z 117 is expected to undergo further fragmentation, primarily involving the pyridine ring and the cyano group.

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pattern for pyridine and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[7][8] This would lead to a fragment ion at m/z 90 .

    [C₇H₅N₂]+ → [C₆H₄N]+ + HCN

  • Loss of Cyanide Radical (•CN): While less common than the loss of HCN from the ring, direct cleavage of the cyano group as a radical (•CN, 26 Da) could also occur, resulting in a fragment at m/z 91 .

    [C₇H₅N₂]+ → [C₆H₅N]+• + •CN

The following diagram, generated using DOT language, illustrates the predicted primary fragmentation pathways.

G M Molecular Ion (M+•) [C₇H₅BrN₂]+• m/z 197/199 F1 5-Cyano-2-pyridinylmethyl Cation [C₇H₅N₂]+ m/z 117 (Base Peak) M->F1 - •Br F2 Fragment Ion [C₆H₄N]+ m/z 90 F1->F2 - HCN

Caption: Predicted EI-MS fragmentation of 2-(Bromomethyl)-5-cyanopyridine.

Comparative Fragmentation Analysis

To substantiate these predictions, we compare the expected fragmentation of our target molecule with the known, experimentally verified fragmentation patterns of structurally related compounds.

CompoundMolecular Ion (m/z)Key Fragments (m/z) & IdentityDominant Pathway
2-(Bromomethyl)-5-cyanopyridine (Predicted) 197 / 199117 (Base Peak): [M - Br]+90 : [M - Br - HCN]+Alpha-cleavage of C-Br bond
Benzyl Bromide [5][6]170 / 17291 (Base Peak): [M - Br]+ (Tropylium ion)65 : [C₅H₅]+Alpha-cleavage of C-Br bond
Pyridine [7][8]7979 (Base Peak): M+•52 : [M - HCN]+Ring fragmentation via HCN loss
2-Bromo-5-cyanopyridine [9][10]182 / 184182/184 (Base Peak): M+•103 : [M - Br]+76 : [M - Br - HCN]+Loss of Br radical from the ring

This comparison highlights several key points:

  • The C-Br bond attached to a benzylic-type carbon is exceptionally labile , as seen in both Benzyl Bromide and our target molecule. This consistently leads to the loss of the bromine radical to form a stable carbocation, which is often the base peak.

  • In contrast, when the bromine is directly attached to the aromatic ring (as in 2-Bromo-5-cyanopyridine), the M+• peak is much more intense, indicating a more stable molecular ion due to the stronger C(sp²)-Br bond.

  • The loss of HCN is a hallmark of the pyridine ring itself and is expected to occur after the initial, more favorable fragmentation events.

The fragmentation of Benzyl Bromide provides a powerful model for our prediction.

G M Benzyl Bromide M+• [C₇H₇Br]+• m/z 170/172 F1 Tropylium Ion [C₇H₇]+ m/z 91 (Base Peak) M->F1 - •Br F2 Cyclopentadienyl Cation [C₅H₅]+ m/z 65 F1->F2 - C₂H₂

Caption: Known EI-MS fragmentation pathway of Benzyl Bromide.

Recommended Experimental Protocol: EI-MS Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis via a direct insertion probe on a standard GC-MS or dedicated MS system is recommended. Electron Ionization (EI) is chosen for its ability to induce extensive and reproducible fragmentation, which is ideal for structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 0.1-1.0 mg of solid 2-(Bromomethyl)-5-cyanopyridine.

    • Place the solid sample into a clean glass capillary tube suitable for the direct insertion probe.

  • Instrument Setup:

    • Mass Spectrometer: Tune the instrument according to the manufacturer's specifications using a standard calibrant (e.g., perfluorotributylamine, PFTBA).

    • Ionization Mode: Select Electron Ionization (EI).

    • Ionization Energy: Set to the standard 70 eV to ensure sufficient fragmentation and allow for library matching.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant low-mass fragments and the molecular ion.

    • Source Temperature: Set to 200-250 °C to ensure sample volatilization without thermal degradation.

  • Data Acquisition:

    • Insert the direct insertion probe into the vacuum interlock.

    • Slowly heat the probe tip according to a programmed temperature gradient (e.g., 50 °C to 300 °C at a rate of 20 °C/min). This allows for controlled volatilization of the analyte into the ion source.

    • Begin acquiring mass spectra as the sample begins to volatilize, indicated by an increase in the total ion current (TIC).

    • Continue acquisition until the TIC returns to baseline, indicating the entire sample has been analyzed.

  • Data Analysis:

    • Identify the spectrum corresponding to the apex of the TIC peak.

    • Examine the spectrum to identify the molecular ion peaks (m/z 197/199) and confirm the 1:1 isotopic pattern for bromine.

    • Identify the base peak and other major fragment ions.

    • Compare the observed m/z values and relative intensities with the predicted fragmentation pattern detailed in this guide.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Acquisition cluster_analysis Data Analysis P1 Weigh 0.1-1.0 mg of Sample P2 Load into Capillary Tube P1->P2 A1 Insert Probe P2->A1 S1 Tune & Calibrate MS S2 Set Parameters: - EI Mode, 70 eV - Mass Range 40-300 - Source Temp 230°C S1->S2 S2->A1 A2 Programmed Heating A1->A2 A3 Acquire Spectra A2->A3 D1 Extract Spectrum from TIC A3->D1 D2 Identify M+•, Base Peak, & Key Fragments D1->D2 D3 Compare with Predicted Pattern D2->D3

Caption: Workflow for EI-MS analysis using a direct insertion probe.

References

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate. [Link]

  • Pyridine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why? (2016). Reddit. [Link]

  • 2-Cyano-5-bromomethylpyridine - ChemBK. (2024). [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

  • 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Cyano-5-bromomethylpyridine CAS#: 308846-06-2. ChemWhat. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2011). ResearchGate. [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep. [Link]

  • Benzene, (bromomethyl)- - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PubMed Central. [Link]

  • Fragmentation mass spectra dataset of linear cyanopeptides - microginins. (2020). ResearchGate. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). Chemistry LibreTexts. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

Sources

Comparative Guide: HPLC and LC-MS Methods for Purity Assessment of 6-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reactive Intermediate" Challenge

6-(Bromomethyl)nicotinonitrile (CAS: 158626-15-4) is a critical electrophilic building block in medicinal chemistry, widely used to introduce the cyanopyridine motif. However, its utility is mirrored by its analytical difficulty. As a benzylic-like halide, it is highly susceptible to hydrolysis (forming the alcohol) and dimerization during storage and analysis.

This guide moves beyond standard "generic" protocols. We compare three orthogonal approaches—RP-HPLC-UV , LC-MS , and qNMR —to ensure you are not just measuring a peak, but accurately assessing the integrity of this labile intermediate.

The Core Problem: Instability

The primary impurity is 6-(hydroxymethyl)nicotinonitrile , formed via


/

hydrolysis from atmospheric moisture or improper solvent choice. A standard HPLC method using high-pH buffers or protic solvents (like methanol) can artificially degrade the sample during the run, leading to false low-purity results.

Chemical Context & Degradation Pathways[1][2][3]

Before selecting a method, one must understand the "Fate of the Molecule." The following diagram maps the degradation pathways that your analytical method must resolve.

DegradationPathway cluster_legend Elution Order (Reverse Phase) Target This compound (Target Analyte) Hydrolysis 6-(Hydroxymethyl)nicotinonitrile (Hydrolysis Impurity) Target->Hydrolysis + H2O (Hydrolysis) Dimer Bis-pyridinium Dimer (Storage Aggregation) Target->Dimer Nucleophilic Attack (Self-reaction) StartMat 6-Methylnicotinonitrile (Starting Material) StartMat->Target Bromination

Figure 1: Degradation pathway of this compound.[1] The method must resolve the polar alcohol (Hydrolysis) from the lipophilic target.

Method A: RP-HPLC-UV (The Routine Workhorse)

Best For: Routine QC, Stability Studies, Process Monitoring.

The Protocol

This method utilizes a "Soft Acidic" approach. We avoid phosphate buffers (which can precipitate with MS sources if you transfer methods) and avoid Methanol (risk of solvolysis).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

    • Why: The basic pyridine nitrogen causes peak tailing on non-end-capped silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Do NOT use Methanol. Methanol can attack the bromomethyl group over time to form the methoxymethyl ether.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C (Keep strictly controlled; higher temps accelerate on-column degradation).

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Nitrile).

Gradient Profile:

Time (min)% A (Water/FA)% B (ACN)Purpose
0.0955Equilibrate
2.0955Hold for polar impurities
12.01090Elute Target & Dimers
15.01090Wash
15.1955Re-equilibrate
Critical Analysis
  • Resolution: The hydrolysis product (Alcohol) is significantly more polar and will elute early (approx 2-3 min). The Target (Bromide) elutes later (approx 8-9 min).

  • Self-Validation: If the "Alcohol" peak area increases after the sample sits in the autosampler for 4 hours, your solvent is wet. Switch to anhydrous ACN for diluent.

Method B: LC-MS (The Forensic Validator)

Best For: Impurity Identification, Confirming "Unknown" Peaks.

Why LC-MS is Superior here

UV purity can be deceptive if a non-chromophoric impurity is present. LC-MS provides a definitive "fingerprint" for the brominated compound due to the unique isotopic abundance of Bromine (


 and 

exist in a nearly 1:1 ratio).
The Protocol[6][7]
  • Ionization: Electrospray Ionization (ESI) - Positive Mode.

    • Mechanism:[4] Protonation of the pyridine nitrogen

      
      .
      
  • Mass Analyzer: Single Quadrupole or Q-TOF.

  • Conditions: Same column/gradient as Method A (Direct transferability).

Data Interpretation (The "Twin Tower" Signature)

When analyzing the spectra, look for these specific signals:

Speciesm/z (ESI+)Isotope PatternInterpretation
Target ~197 & 1991:1 doublet Definitive confirmation of intact Bromide.
Hydrolysis ~135Single peakLoss of Br, gain of OH.
Dimer VariableComplexAggregates (often

).

Expert Insight: If you see a peak at m/z 197 but no peak at 199, it is not your product. It is likely a contaminant or an artifact. The 1:1 isotope ratio is the primary identity check.

Method C: qNMR (The Absolute Standard)

Best For: Assay calculation without a Reference Standard, Assessing Hygroscopicity.

The Protocol

When a certified reference standard of this compound is unavailable (or its purity is suspect due to instability), Quantitative NMR (qNMR) is the only way to determine absolute purity.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
    • Avoid:

      
       (Hydrolysis risk) or 
      
      
      
      (Solvolysis risk).
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Must be non-reactive).

  • Key Signal: The methylene protons (

    
    ) appear as a singlet around 4.5 - 4.7 ppm .
    
  • Calculation: Compare the integral of the

    
     singlet against the Internal Standard integral.
    

Comparative Analysis & Decision Matrix

Which method should you use?

FeatureHPLC-UVLC-MSqNMR
Primary Use Routine Purity & StabilityImpurity ID & Trace AnalysisAbsolute Assay (Potency)
Speed Fast (15 min)Medium (Data analysis heavy)Slow (Prep heavy)
Cost LowHighMedium
Specificity Moderate (Retention Time)High (Mass + Isotope)High (Structural)
Risk False positives if co-elutionMatrix effectsSolvent interference
Workflow Decision Tree

MethodSelection Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Use RP-HPLC-UV (Method A) RefStd->Routine Yes qNMR Use qNMR (Method C) RefStd->qNMR No / Suspect UnknownPeak Are there unknown impurities > 0.1%? Routine->UnknownPeak UnknownPeak->Routine No (Release) LCMS Use LC-MS for ID (Method B) UnknownPeak->LCMS Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique.

Troubleshooting & Stability Notes

  • Sample Diluent: Never use pure water or methanol to dissolve the sample. Use anhydrous Acetonitrile .

  • Autosampler Stability: This compound degrades in solution.[5] Program the HPLC to inject immediately after preparation, or keep the autosampler at 4°C.

  • Tailing Peaks: If the pyridine peak tails, increase the buffer concentration (Formic acid) or add 5mM Ammonium Formate to the aqueous phase to compete for silanol sites.

References

  • General Stability of Pyridine Derivatives: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. (2016).[3][6] ACG Publications.[6][7] Link (Demonstrates the orthogonality of qNMR and HPLC for labile compounds).

  • HPLC Method Development for Pyridines: HPLC Method for Analysis of Pyridine and Aminopyridines. Helix Chromatography.[2] Link (Provides baseline conditions for basic pyridine separation using acidic mobile phases).

  • LC-MS Fragmentation of Alkyl Halides/Pyridines: LC and LC–MS/MS studies for the identification and characterization of degradation products.[8] (2014).[7] NIH/PMC. Link (Illustrates fragmentation patterns of substituted pyridines).

  • qNMR Validation: Head-to-Head Comparison of HPLC vs qNMR. (2023).[2][9][10][11] MDPI. Link (Validates qNMR as a primary method when reference standards are unavailable).

Sources

Comparison of reactivity: 6-(bromomethyl) vs 6-(chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Stability Trade-off

In medicinal chemistry, the choice between 6-(bromomethyl)nicotinonitrile (6-BMN) and 6-(chloromethyl)nicotinonitrile (6-CMN) is rarely about the final product—both yield the same picolyl-substituted heterocycles. The decision is a strategic trade-off between reaction kinetics and process robustness .

  • This compound is the "high-energy" reagent: superior leaving group ability (

    
    ), faster kinetics at lower temperatures, but significantly compromised shelf-stability.
    
  • 6-(Chloromethyl)nicotinonitrile is the "process" reagent: excellent stability, lower cost, but requires harsher conditions or catalytic activation (Finkelstein conditions) to drive substitution.

This guide analyzes the mechanistic differences and provides a decision matrix for selecting the optimal reagent for your specific synthetic workflow.

Molecular Profiles & Physical Properties[1]

Understanding the physical constraints of these reagents is the first step in experimental design.

FeatureThis compound6-(Chloromethyl)nicotinonitrile
CAS Number 158626-15-483640-36-2
Molecular Weight 197.03 g/mol 152.58 g/mol
Leaving Group (

of HX)
Bromide (-9)Chloride (-7)
Bond Dissociation Energy C-Br (~285 kJ/mol)C-Cl (~339 kJ/mol)
Physical State Beige/Brown solidWhite/Off-white solid
Storage Stability Poor. Hygroscopic; lachrymator. Requires 2-8°C, dark, inert atm.[1][2]Good. Stable at RT (though 2-8°C recommended for long term).
Primary Failure Mode Hydrolysis to alcohol; polymerization.Unreactive under mild conditions.

Mechanistic Analysis: Nucleophilic Substitution ( )

Both molecules rely on the electron-deficient pyridine ring to facilitate nucleophilic attack at the methylene carbon. The nitrile group at the 3-position further pulls electron density, making the 6-methyl position exceptionally electrophilic compared to standard benzyl halides.

Reaction Energy Profile

The carbon-bromine bond is longer and weaker than the carbon-chlorine bond. This results in a lower activation energy (


) for the cleavage of the C-Br bond during the transition state of an 

reaction.

ReactionProfile Start Reactants (Nucleophile + Substrate) TS_Cl TS (Chloro) High Ea Start->TS_Cl Slow (Heat req.) TS_Br TS (Bromo) Lower Ea Start->TS_Br Fast (RT) Product Product (Substituted Pyridine) TS_Cl->Product TS_Br->Product

Figure 1: Comparative energy profile. The Bromo-analog proceeds through a lower energy transition state, allowing for milder reaction conditions.

The "Finkelstein" Advantage

While the Chloro-analog is slower, it can be activated in situ using Sodium Iodide (NaI). The Iodide displaces the Chloride (equilibrium driven by precipitation of NaCl in acetone/MEK), forming the highly reactive 6-(iodomethyl)nicotinonitrile transiently.

Mechanism:


 (precipitates) 

Experimental Protocols & Performance Data

Case Study: N-Alkylation of a Secondary Amine

Objective: Synthesize a kinase inhibitor intermediate by alkylating Piperazine derivative (1.0 eq) with the picolyl halide.

Protocol A: Using this compound (High Reactivity)
  • Conditions: DMF,

    
     (2.0 eq), 25°C, 2 hours.
    
  • Observation: Reaction completes rapidly.

  • Risk: If the amine is valuable/scarce, the Bromo-compound purity must be verified immediately before use. Old batches often contain hydrolyzed alcohol (6-(hydroxymethyl)nicotinonitrile), which competes as a nucleophile or simply lowers stoichiometry.

  • Yield: 85-92% (fresh reagent).

Protocol B: Using 6-(Chloromethyl)nicotinonitrile (High Stability)[2]
  • Conditions: Acetonitrile,

    
     (2.0 eq), TBAI (tetrabutylammonium iodide, 0.1 eq), 60°C, 12 hours.
    
  • Observation: Reaction is sluggish without Iodide source. With TBAI/Heat, conversion is clean.

  • Benefit: No "dead" reagent mass. The Chloro-analog can be weighed in open air without rapid degradation.

  • Yield: 88-90% (consistent).

Decision Workflow

DecisionTree Start Select Reagent Q1 Is the Nucleophile Sensitive to Heat? Start->Q1 Res_Bromo Use 6-(Bromomethyl) (CAS 158626-15-4) Q1->Res_Bromo Yes (>40°C degrades Nu) Q2 Is Scale > 100g? Q1->Q2 No Res_Chloro Use 6-(Chloromethyl) (CAS 83640-36-2) Q2->Res_Chloro Yes (Cost/Stability critical) Q3 Is Nucleophile Sterically Hindered? Q2->Q3 No Q3->Res_Bromo Yes (Need max electrophilicity) Method_Fink Use Chloro + NaI (Finkelstein Conditions) Q3->Method_Fink No (Standard Reactivity)

Figure 2: Decision matrix for reagent selection based on substrate sensitivity and scale.

Synthesis & Handling Recommendations

Handling the Bromo-Derivative (CAS 158626-15-4)[1][3]
  • Lachrymator Warning: This compound is a potent eye irritant.[3] Open only in a fume hood.

  • Purification: If the solid has turned dark brown or sticky, it has likely polymerized or hydrolyzed. Recrystallization is difficult due to instability. It is often better to re-synthesize or buy fresh.

  • Synthesis Tip: Commonly prepared via radical bromination of 6-methylnicotinonitrile using NBS (N-bromosuccinimide) and AIBN in

    
     or Benzene. Note: Over-bromination to the gem-dibromide is a common side reaction; monitor strictly by LCMS.
    
Handling the Chloro-Derivative (CAS 83640-36-2)[2]
  • Robustness: Can be stored at room temperature for weeks, though refrigeration is best practice.

  • Synthesis Tip: Often prepared by treating 6-(hydroxymethyl)nicotinonitrile with

    
     (Thionyl Chloride) or via radical chlorination.
    
  • Activation: For sluggish reactions, add 10 mol% NaI or TBAI. This creates the "best of both worlds": the storage stability of the chloride and the reactivity of the iodide.

Conclusion

  • Choose this compound when your nucleophile is weak, thermally unstable, or when working on a small scale (mg) where reagent cost is negligible compared to the value of the substrate.

  • Choose 6-(Chloromethyl)nicotinonitrile for scale-up (>10g), routine synthesis, or when you can apply heat. Always keep a catalytic source of Iodide (NaI/TBAI) handy to boost its performance to match the Bromo-analog.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General reference for Finkelstein and kinetics).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for leaving group ability vs ).

Sources

Spectroscopic Comparison Guide: 6-Bromonicotinonitrile and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of 6-bromonicotinonitrile (6-bromo-3-pyridinecarbonitrile) from its positional isomers and halogenated analogues.

Executive Summary

6-Bromonicotinonitrile (CAS: 139585-70-9) is a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to synthesize bioactive pyridine scaffolds.[1]

Distinguishing this compound from its isomers (e.g., 2-bromo- or 5-bromonicotinonitrile ) and analogues (e.g., 6-chloronicotinonitrile ) is a frequent challenge in synthesis.[1] This guide establishes a multi-modal spectroscopic framework—integrating NMR , IR , and UV-Vis —to validate structural identity and purity.[2]

Key Differentiator: The


H NMR coupling pattern  is the most reliable fingerprint. 6-Bromonicotinonitrile exhibits a distinct doublet-doublet-doublet  (d, dd, d) pattern characteristic of a 2,5-proton arrangement on the pyridine ring, whereas the 5-bromo isomer shows only singlet-like meta-couplings.[2][1]

Structural & Electronic Basis

Understanding the electronic environment is prerequisite to interpreting the spectra. The pyridine ring is electron-deficient; the addition of an electron-withdrawing nitrile (-CN) group at C3 and a halogen at C6 further modulates the electron density.[1]

  • Nitrile Effect (C3): Strong inductive withdrawing (-I) and mesomeric withdrawing (-M) effects deshield ortho-protons (H2, H4).[1]

  • Bromine Effect (C6):

    • Inductive (-I): Deshields adjacent C5 proton.[1]

    • Resonance (+M): Weakly donates electron density, but the -I effect dominates.[2]

    • Heavy Atom Effect: In

      
      C NMR, the C-Br carbon often appears "shielded" (upfield) relative to C-Cl analogues due to relativistic effects.[1]
      
Comparison Pathway Diagram

The following flowchart visualizes the logic for distinguishing the three most common bromo-isomers.

IsomerIdentification Start Unknown Bromonicotinonitrile Sample Step1 Analyze 1H NMR Coupling Pattern Start->Step1 Isomer5 5-Bromo Isomer (Protons at 2, 4, 6) Step1->Isomer5 No large J values Step2 Check Vicinal Coupling (J ~ 8 Hz) Step1->Step2 Large J (~8 Hz) present Result5 Pattern: 3 Singlets (or small meta-couplings) J ~ 2 Hz Isomer5->Result5 Isomer6 6-Bromo Isomer (Protons at 2, 4, 5) Step2->Isomer6 H2 is Singlet (d, J~2Hz) Isomer2 2-Bromo Isomer (Protons at 4, 5, 6) Step2->Isomer2 No Singlet (all have neighbors) Result6 Pattern: 1 Singlet (H2), 2 Doublets (H4, H5) Strong Ortho Coupling (H4-H5) Isomer6->Result6 Result2 Pattern: 3 Signals with Ortho Couplings H6 is highly deshielded (alpha to N) Isomer2->Result2

Figure 1: Decision tree for identifying bromonicotinonitrile isomers via


H NMR.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid "Pass/Fail" check for the functional groups but is less effective for distinguishing isomers.

Comparative IR Frequencies (cm )
Functional GroupMode6-Bromonicotinonitrile6-ChloronicotinonitrileNote
Nitrile (C≡N) Stretch2232 2238Conjugation with the aromatic ring lowers this from the typical alkyl nitrile range (2250+).[1]
Aromatic C=C Stretch1580, 14551585, 1460Pyridine ring breathing modes.[2]
C-Halogen Stretch~1080 (C-Br)~1100 (C-Cl)C-Br is heavier, appearing at lower wavenumbers.[1]

Experimental Insight: When measuring solid samples (KBr pellet or ATR), expect the nitrile peak to be sharp and distinct.[2] If the peak appears broadened or split, suspect hydrolysis to the amide (a common degradation pathway for nicotinonitriles).[2]

Nuclear Magnetic Resonance (NMR) Profiling[4]

This is the definitive method for characterization. The chemical shifts (


) are highly sensitive to the position of the bromine atom relative to the ring nitrogen.
H NMR Comparison Table (400 MHz, CDCl )

Note: Values are synthesized from high-field experimental data of analogous pyridine systems.

Proton6-Bromonicotinonitrile5-Bromonicotinonitrile2-Bromonicotinonitrile
H2 8.65 (d,

=2.4)
8.80 (d,

=2.[1]0)
H4 7.85 (dd,

=8.4, 2.4)
8.10 (d,

=2.[2]0)
7.95 (dd,

=7.8, 1.8)
H5 7.65 (d,

=8.4)
7.45 (dd,

=7.8, 4.[2]8)
H6 8.95 (d,

=2.[2]0)
8.55 (dd,

=4.8, 1.[2]8)

Analysis of 6-Bromo Signals:

  • H2 (

    
     8.65):  The most downfield signal. It appears as a doublet with a small coupling constant (
    
    
    
    Hz) due to meta-coupling with H4.[1] It is deshielded by both the ring nitrogen and the adjacent nitrile group.
  • H4 (

    
     7.85):  A doublet of doublets (dd). It couples strongly to H5 (
    
    
    
    Hz, ortho) and weakly to H2 (
    
    
    Hz, meta).[2]
  • H5 (

    
     7.65):  A doublet. It is ortho to the bromine atom. It couples only to H4.
    
C NMR Considerations
  • C-Br vs. C-Cl: In 6-bromonicotinonitrile, the C6 carbon (attached to Br) will appear significantly upfield (~145 ppm) compared to the C6 in 6-chloronicotinonitrile (~152 ppm).[1] This counter-intuitive "shielding" is due to the Heavy Atom Effect of bromine.

UV-Vis & Electronic Properties

While less structural, UV-Vis is vital for HPLC method development.[2][1]

  • 
    :  ~265–270 nm (in Methanol).
    
  • Solvent Effect: In protic solvents like methanol, the

    
     transition (lone pair on Nitrogen) often blue-shifts (hypsochromic) compared to non-polar solvents like hexane, due to hydrogen bonding stabilizing the ground state.[2]
    

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra to resolve meta-couplings.

  • Solvent Choice: Use CDCl

    
      (Chloroform-d) for standard characterization.[1] Use DMSO-d
    
    
    
    only if solubility is poor, but be aware that DMSO often shifts pyridine protons downfield by 0.2–0.5 ppm due to hydrogen bonding with the ring nitrogen.[2]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., from Suzuki catalyst residues) which can cause line broadening.[2]

Protocol B: Handling & Stability Check

Objective: Verify sample integrity before spectral analysis.

  • Appearance: Pure 6-bromonicotinonitrile is a white to pale yellow solid.[1]

  • TLC: Run on Silica Gel 60 F254.

    • Eluent: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV lamp (254 nm). The bromo-compound quenches fluorescence strongly.[1]

  • Storage: Store at 2–8°C under inert gas. Moisture can hydrolyze the nitrile to an amide, appearing as a new spot on TLC and a broad N-H stretch (~3400 cm

    
    ) in IR.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736793, 5-Bromonicotinonitrile.[2] Retrieved February 11, 2026, from [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3][4] Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Standard reference for solvent shifts in CDCl3/DMSO).

  • Spectral Database for Organic Compounds (SDBS). AIST, Japan.[2] (General reference for pyridine derivative spectral patterns).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in the fast-paced world of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides an in-depth, procedural framework for the proper disposal of 6-(Bromomethyl)nicotinonitrile (CAS No. 158626-15-4), a reactive intermediate commonly used in the synthesis of pharmaceutical building blocks.

Moving beyond generic disposal advice, this document details the chemical reasoning behind each step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence, scientific integrity, and adherence to the highest safety standards.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a bifunctional molecule featuring a reactive benzylic bromide and a nitrile group. The primary hazards stem from the benzylic bromide moiety, which acts as a potent alkylating agent and lachrymator.

Safety Data Sheets (SDS) consistently highlight the following classifications under the Globally Harmonized System (GHS)[1][2]:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[2]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Expert Insight: The lachrymatory (tear-inducing) and corrosive properties are due to the reactivity of the bromomethyl group with nucleophilic residues (like water or amino acids) in biological tissues, such as the eyes, skin, and respiratory tract. This reactivity is the key to both its hazard and its controlled degradation for disposal.

The Disposal Strategy: A Two-Tiered Approach

The proper disposal of this compound should not be a simple "pour into the hazardous waste" process. A prudent strategy involves two main tiers:

  • In-Lab Neutralization (for small quantities): Chemically converting the reactive bromomethyl group into a less hazardous functional group. This is the preferred method for residual amounts, contaminated labware, and minor spills.

  • Segregated Hazardous Waste Collection (for bulk quantities): Collecting unreacted material and heavily contaminated solids in clearly labeled, dedicated waste containers for professional disposal.

This guide will focus primarily on the in-lab neutralization protocol, as it represents the most proactive measure a researcher can take to enhance safety and minimize hazardous waste volume.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the corrosive and lachrymatory nature of this compound, a stringent PPE protocol is required at all times during handling and disposal.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Inspect gloves before use.[2]
Eye Protection Chemical safety goggles and a full-face shieldProtects against splashes and potent vapors that can cause severe eye damage.[2]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.[2]
Respiratory Use only in a certified chemical fume hoodEnsures that harmful and irritating vapors are effectively removed from the breathing zone.[1]

In-Lab Neutralization Protocol

This protocol is designed for the treatment of small quantities (<5 g) of residual this compound, solutions thereof, and for the decontamination of contaminated glassware. The principle is a nucleophilic substitution reaction where a mild nucleophile, sodium thiosulfate, displaces the bromide, converting the reactive alkylating agent into a more stable and less hazardous thiosulfate ester.

Materials Required:
  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • A suitable solvent (e.g., acetone or ethanol) in which the nitrile is soluble

  • Deionized water

  • pH paper or pH meter

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 5x the volume of the waste solution)

  • Ice bath

Step-by-Step Methodology:
  • Preparation (in a Chemical Fume Hood):

    • Place the reaction vessel (beaker or flask) in an ice bath on a magnetic stir plate to control any potential exothermic reaction.

    • If treating a solid, dissolve the this compound waste in a minimal amount of a suitable organic solvent like acetone. If treating a waste solution, proceed to the next step.

  • Buffering the Solution:

    • Slowly add a saturated aqueous solution of sodium bicarbonate to the waste mixture with stirring. The goal is to create a slightly basic environment (pH ~8). This is critical to prevent the potential decomposition of sodium thiosulfate under acidic conditions, which can produce unwanted sulfur byproducts.[4]

  • Neutralization Reaction:

    • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

    • Slowly add the sodium thiosulfate solution to the stirring, cooled, and buffered waste mixture. A general rule is to use at least a 2-fold molar excess of thiosulfate relative to the estimated amount of the brominated compound.

    • Causality: The thiosulfate anion (S₂O₃²⁻) is an excellent nucleophile. It will attack the electrophilic carbon of the bromomethyl group, displacing the bromide ion (Br⁻) in an Sₙ2 reaction. This converts the hazardous lachrymator into a non-volatile, water-soluble, and significantly less toxic organic thiosulfate salt.

  • Reaction Completion and Verification:

    • Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion. For larger quantities or less soluble materials, an overnight stir is recommended.

    • Verification of destruction is crucial. While advanced techniques like TLC or GC-MS would be definitive, a practical verification step for a waste procedure is to ensure the characteristic irritating odor is no longer present.

  • Final Waste Disposal:

    • After the reaction is complete, check the pH of the final solution. Neutralize it to a pH between 5.5 and 9.0 using sodium bicarbonate (if acidic) or a dilute acid like citric acid (if basic).[5][6]

    • This final aqueous solution, containing the neutralized organic thiosulfate, sodium bromide, and excess salts, can now be disposed of as aqueous chemical waste through your institution's hazardous waste program. It should not be poured down the drain unless explicitly permitted by local regulations and your institution's Environmental Health & Safety (EHS) office for fully characterized and neutralized waste streams.[6]

Managing Bulk Waste and Spills

Bulk Quantities: For quantities of this compound greater than a few grams, in-lab neutralization is not recommended due to the potential for uncontrolled exothermic reactions. This waste must be managed as follows:

  • Container: Collect in a designated, compatible, and properly sealed hazardous waste container. A glass bottle with a screw cap is appropriate.[5]

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list all components, including "this compound," any solvents, and its hazardous characteristics (Corrosive, Toxic).

  • Storage: Store in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials (e.g., strong bases or oxidizers).[7]

Spill Management:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control Vapors: Ensure the spill is contained within a chemical fume hood. If outside a hood, evacuate the area and contact your institution's EHS.

  • PPE: Don the appropriate PPE as described in Section 3.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill surface using the neutralization procedure described in Section 4. Apply the thiosulfate solution to a cloth or absorbent pad and wipe the area, then rinse with water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste streams.

DisposalWorkflow Start Waste Generated (this compound) Decision Assess Waste Type & Quantity Start->Decision Small_Qty Small Quantity (<5g, Rinsate, Contaminated Labware) Decision->Small_Qty Small/Residual Bulk_Qty Bulk Quantity (>5g, Unused Reagent) Decision->Bulk_Qty Bulk Spill Spill Occurs Decision->Spill Spill Neutralize Perform In-Lab Neutralization (Protocol Section 4) Small_Qty->Neutralize Collect_Bulk Collect in Labeled Hazardous Waste Container Bulk_Qty->Collect_Bulk Spill_Cleanup Follow Spill Protocol (Section 5) Spill->Spill_Cleanup Final_Waste Aqueous Chemical Waste (Neutralized Mixture) Neutralize->Final_Waste Final_Bulk Halogenated Organic Waste Collect_Bulk->Final_Bulk Final_Spill Solid Hazardous Waste (Contaminated Absorbent) Spill_Cleanup->Final_Spill EHS_Pickup Store in SAA for EHS Disposal Final_Waste->EHS_Pickup Final_Bulk->EHS_Pickup Final_Spill->EHS_Pickup

Caption: Decision workflow for this compound waste management.

By implementing these scientifically grounded procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment, while upholding the highest standards of laboratory practice.

References

  • Supporting Information for Controlling the Excited-State Energy Levels... The Royal Society of Chemistry. (Demonstrates use of sodium thiosulfate to quench unreacted bromine). Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Neutralization Guide. University of California, Santa Cruz - Environmental Health & Safety. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. The University of British Columbia - Safety & Risk Services. Available at: [Link]

  • Workup for Removing Bromine or Iodine. University of Rochester, Department of Chemistry. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL). Available at: [Link]

  • Question about use of bromine (experimental procedure). Reddit r/Chempros discussion. (Provides practical insights into handling bromine and quenching agents). Available at: [Link]

  • Destruction of Hazardous Chemicals in the Laboratory, 2nd Edition.George Lunn and Eric B. Sansone, Wiley-Interscience, 1994. (Referenced as an authoritative source for chemical destruction procedures).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.The National Academies Press, 2011.
  • How do you avoid sulfur production during a sodium thiosulfate quench process? ResearchGate. (Discussion on the practical aspects of using thiosulfate quenches). Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 6-(Bromomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(Bromomethyl)nicotinonitrile. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven insights.

Hazard Assessment and Causality

This compound (CAS No. 158626-15-4) is a reactive organic compound.[1][2][3] Its hazardous nature stems from the bromomethyl group, which makes it a potent alkylating agent. Alkylating agents can react with nucleophilic functional groups in biological molecules, including DNA, which is the underlying cause of their toxicity. This reactivity is precisely why understanding and implementing stringent safety measures is not merely procedural, but critical to mitigating risk.

The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[4][5]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[4][5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of its dust or fumes.[4]

Due to these hazards, all handling procedures must be designed to prevent any direct contact with the substance.

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls like fume hoods are the first line of defense, a robust PPE ensemble is mandatory to protect against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[6]To prevent skin contact. Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[5]
Eye/Face Protection Safety glasses with side shields and a face shield.[5]To protect against splashes and airborne particles. A face shield offers a broader range of protection for the entire face.[7][8]
Skin and Body Protection A chemical-resistant lab coat or a full protective suit.[5]To protect the skin from contact with the chemical. The type of protective equipment should be selected based on the concentration and amount of the substance being used.[5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).[9][10]To be used when there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood or during spill cleanup.[9]

It is imperative that all PPE is donned and doffed in a designated area to prevent cross-contamination. Contaminated PPE must be disposed of as hazardous waste.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during the handling of this compound.

Preparation and Weighing
  • Work Area Preparation : All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] The work surface should be covered with absorbent, disposable bench paper.

  • PPE : Don the complete PPE ensemble as specified in the table above.

  • Weighing : Weigh the solid compound in a disposable weigh boat within the fume hood. Use anti-static tools if necessary.

  • Container Handling : Keep the container tightly closed when not in use.[4][6][11]

Dissolution and Reaction Setup
  • Solvent Addition : Add the solvent to the solid in a controlled manner to avoid splashing.

  • Vessel Sealing : Once the compound is in solution, ensure the reaction vessel is securely sealed.

  • Labeling : Clearly label all vessels containing this compound with its name, concentration, and hazard symbols.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.[5][11]

  • Skin Contact : Remove all contaminated clothing immediately.[5] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][11] Seek immediate medical attention.[4][5]

  • Inhalation : Move the individual to fresh air immediately.[4][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water.[4] Seek immediate medical attention.[4]

  • Spill Cleanup : For small spills, carefully sweep up the solid material, place it in a sealed container, and dispose of it as hazardous waste.[11] Avoid generating dust.[6][12] For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Cradle-to-Grave Responsibility

All waste containing this compound, including unused material, contaminated labware, and PPE, must be treated as hazardous waste.

  • Waste Segregation : Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Containerization : Use chemically resistant containers for waste collection.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][5]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Dissolve/React weigh->dissolve decontaminate 5. Decontaminate Work Area dissolve->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe waste 7. Segregate & Dispose Waste doff_ppe->waste

Caption: Workflow for handling this compound.

References

  • Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: Nicotinic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Retrieved from [Link]

  • Which PPE is required to be worn during chemotherapy compounding? (n.d.). Aseptic Enclosures. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). POGO Satellite Manual. Retrieved from [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025-01-07). Chemistry For Everyone. Retrieved from [Link]

  • Unidentified Chemical | Medical Management Guidelines. (n.d.). Toxic Substance Portal | ATSDR. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.